molecular formula C17H19NO5 B290575 N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide

N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B290575
M. Wt: 317.34 g/mol
InChI Key: JUPJDCRHUMOPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide (HMTB) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HMTB is a derivative of trimethoxybenzamide and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, studies have suggested that N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide may exert its effects by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide may also exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels) in tumors, and reduce inflammation in animal models. N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its stability and solubility in various solvents. N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide is also relatively easy to synthesize and purify. However, one limitation of N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide is its low water solubility, which may limit its use in certain experiments.

Future Directions

There are several future directions for N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide research. One area of research is the development of N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide analogs with improved pharmacological properties. Another area of research is the investigation of N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide and its effects on various biological pathways.

Synthesis Methods

N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide can be synthesized using various methods, including the reaction of 2-hydroxy-4-methylphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-amino-4-methylphenol in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide.

Scientific Research Applications

N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. Studies have shown that N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide has cytotoxic effects on cancer cells, particularly breast cancer cells. N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory effects in animal models of inflammation.

properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

N-(2-hydroxy-4-methylphenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H19NO5/c1-10-5-6-12(13(19)7-10)18-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9,19H,1-4H3,(H,18,20)

InChI Key

JUPJDCRHUMOPMN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)O

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)O

Origin of Product

United States

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